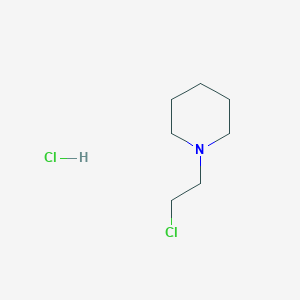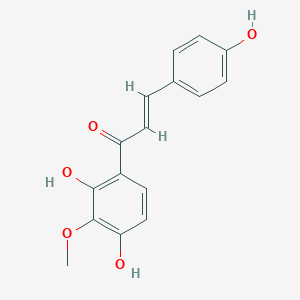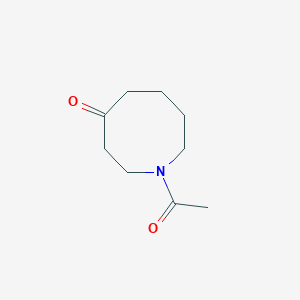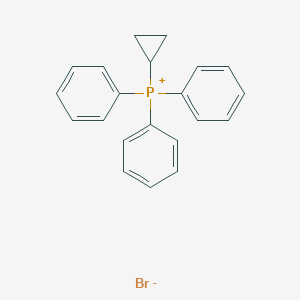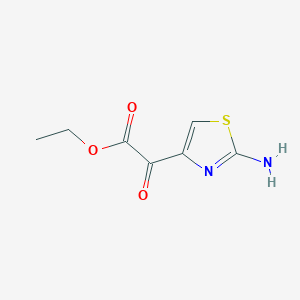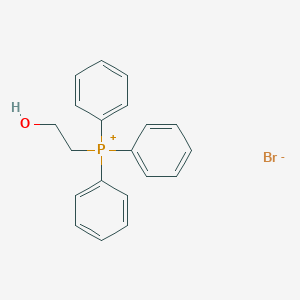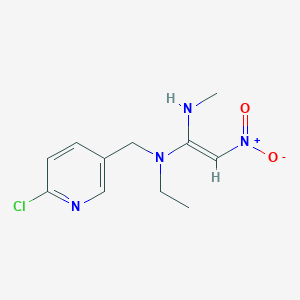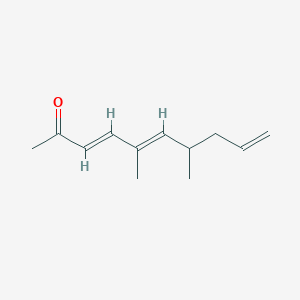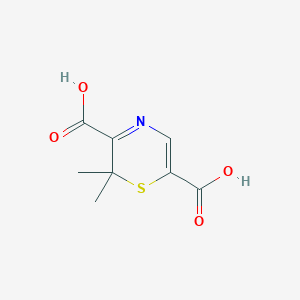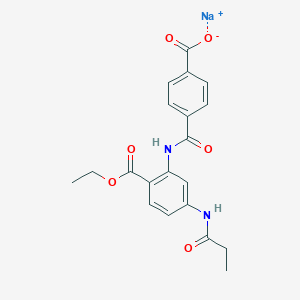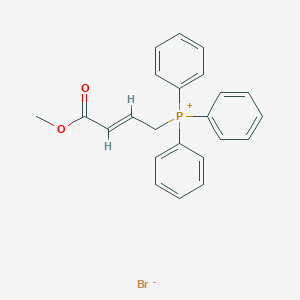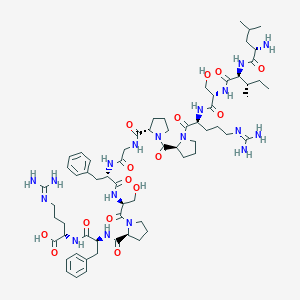
Bradykinin, leu-ile-ser-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bradykinin, leu-ile-ser-, is a peptide molecule that is involved in various physiological and pathological processes in the human body. It is a potent vasodilator and has been implicated in the regulation of blood pressure, inflammation, pain, and tissue repair. The synthesis of bradykinin, leu-ile-ser-, and its derivatives has been an area of active research in the field of biochemistry and pharmacology.
Mecanismo De Acción
Bradykinin, leu-ile-ser-, exerts its biological effects by binding to and activating bradykinin receptors, which are G protein-coupled receptors (GPCRs) located on the surface of various cells in the body. The activation of bradykinin receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase A (PKA) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways ultimately lead to the biological effects of bradykinin, leu-ile-ser-, such as vasodilation, inflammation, and pain.
Efectos Bioquímicos Y Fisiológicos
Bradykinin, leu-ile-ser-, has a wide range of biochemical and physiological effects on the body. It is a potent vasodilator, meaning it relaxes the smooth muscle cells in blood vessels, leading to an increase in blood flow and a decrease in blood pressure. It also increases the permeability of blood vessels, allowing immune cells and other molecules to enter tissues and promote inflammation. In addition, bradykinin, leu-ile-ser-, has been shown to stimulate the release of pain mediators from nerve endings, leading to the sensation of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bradykinin, leu-ile-ser-, has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized peptide with a known mechanism of action, making it a useful tool for studying the function and regulation of bradykinin receptors. Another advantage is that it can be easily synthesized using SPPS, allowing for the production of large quantities of the peptide for research purposes. However, one limitation is that the biological effects of bradykinin, leu-ile-ser-, can be complex and difficult to interpret, making it challenging to design experiments that accurately reflect its physiological effects.
Direcciones Futuras
There are several future directions for research on bradykinin, leu-ile-ser-. One direction is to study the role of bradykinin receptors in various diseases, such as hypertension, inflammation, and cancer, with the goal of developing new therapies that target these receptors. Another direction is to investigate the signaling pathways downstream of bradykinin receptors, with the goal of identifying new targets for drug development. Finally, there is a need for more studies on the physiological effects of bradykinin, leu-ile-ser-, in various tissues and organs, as well as in different disease states, to better understand its role in health and disease.
Conclusion
Bradykinin, leu-ile-ser-, is a peptide molecule that plays a critical role in various physiological and pathological processes in the human body. Its synthesis and biological effects have been extensively studied, and it has been used as a tool in scientific research to study the function and regulation of bradykinin receptors. Future research on this peptide will likely focus on its role in various diseases and the development of new therapies that target its receptors and downstream signaling pathways.
Métodos De Síntesis
Bradykinin, leu-ile-ser-, is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves the sequential addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a pure peptide.
Aplicaciones Científicas De Investigación
Bradykinin, leu-ile-ser-, has been extensively studied for its role in various physiological and pathological processes. It has been implicated in the regulation of blood pressure, inflammation, pain, and tissue repair. The peptide has also been used as a tool in scientific research to study the function and regulation of bradykinin receptors, as well as to develop new therapies for diseases such as hypertension, inflammation, and cancer.
Propiedades
Número CAS |
117525-89-0 |
|---|---|
Nombre del producto |
Bradykinin, leu-ile-ser- |
Fórmula molecular |
C65H100N18O15 |
Peso molecular |
1373.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C65H100N18O15/c1-5-38(4)52(80-53(87)41(66)31-37(2)3)59(93)78-46(35-84)56(90)75-42(21-12-26-71-64(67)68)60(94)83-30-16-25-50(83)62(96)82-29-14-23-48(82)57(91)73-34-51(86)74-44(32-39-17-8-6-9-18-39)54(88)79-47(36-85)61(95)81-28-15-24-49(81)58(92)77-45(33-40-19-10-7-11-20-40)55(89)76-43(63(97)98)22-13-27-72-65(69)70/h6-11,17-20,37-38,41-50,52,84-85H,5,12-16,21-36,66H2,1-4H3,(H,73,91)(H,74,86)(H,75,90)(H,76,89)(H,77,92)(H,78,93)(H,79,88)(H,80,87)(H,97,98)(H4,67,68,71)(H4,69,70,72)/t38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,52-/m0/s1 |
Clave InChI |
ZJDPLLSGJXQZSR-HMPWLZDGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
Secuencia |
LISRPPGFSPFR |
Sinónimos |
adykinin, Leu-Ile-Ser- bradykinin, leucyl-isoleucyl-serine- Leu-Ile-Ser-bradykinin Leu-T-kinin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



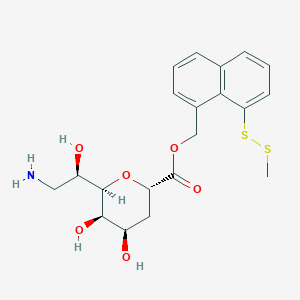
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
